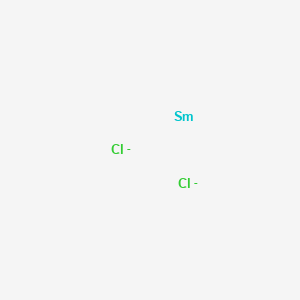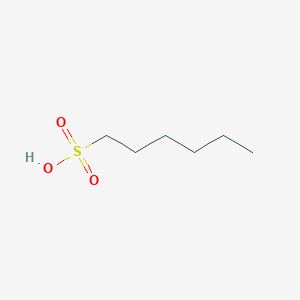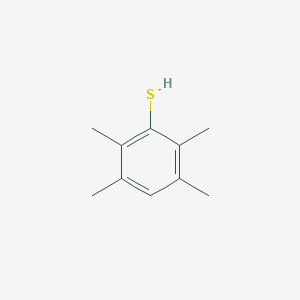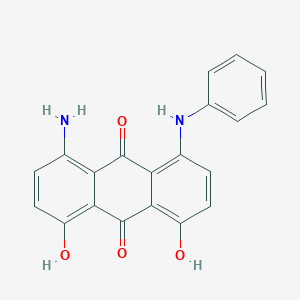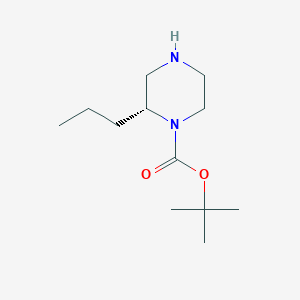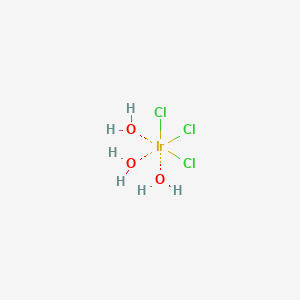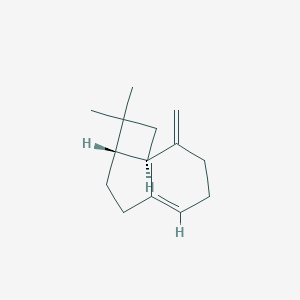![molecular formula C11H18O B088909 Bicyclo[5.3.1]undecan-11-one CAS No. 13348-11-3](/img/structure/B88909.png)
Bicyclo[5.3.1]undecan-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[5.3.1]undecan-11-one, also known as BC11, is a bicyclic ketone that has been extensively studied for its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis. BC11 possesses a unique chemical structure that makes it an attractive target for synthetic chemists and biochemists alike.
科学的研究の応用
Bicyclo[5.3.1]undecan-11-one has shown promise in a variety of scientific research applications. One of the most significant potential applications of Bicyclo[5.3.1]undecan-11-one is in the field of materials science. Bicyclo[5.3.1]undecan-11-one has been shown to have unique physical and chemical properties that make it an attractive candidate for use in the development of new materials, such as polymers and liquid crystals.
Bicyclo[5.3.1]undecan-11-one has also been studied for its potential applications in organic synthesis. Bicyclo[5.3.1]undecan-11-one can be used as a building block for the synthesis of more complex molecules, such as natural products and pharmaceuticals. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
作用機序
The mechanism of action of Bicyclo[5.3.1]undecan-11-one is not yet fully understood. However, studies have shown that Bicyclo[5.3.1]undecan-11-one interacts with a variety of cellular targets, including enzymes and receptors. Bicyclo[5.3.1]undecan-11-one has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Bicyclo[5.3.1]undecan-11-one has also been shown to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neurotransmitter signaling.
生化学的および生理学的効果
Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that Bicyclo[5.3.1]undecan-11-one can inhibit the growth of certain bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have anticonvulsant and anxiolytic effects, making it a potential candidate for use in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of Bicyclo[5.3.1]undecan-11-one for lab experiments is its unique chemical structure, which makes it an attractive target for synthetic chemists and biochemists. Additionally, Bicyclo[5.3.1]undecan-11-one has been shown to have a variety of potential applications in materials science and organic synthesis.
However, there are also limitations to the use of Bicyclo[5.3.1]undecan-11-one in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Bicyclo[5.3.1]undecan-11-one can be difficult to purify, as it tends to form a mixture of isomers during synthesis.
将来の方向性
There are several potential future directions for the study of Bicyclo[5.3.1]undecan-11-one. One potential direction is the development of new materials based on Bicyclo[5.3.1]undecan-11-one, such as polymers and liquid crystals. Additionally, further studies are needed to fully understand the mechanism of action of Bicyclo[5.3.1]undecan-11-one and its potential applications in the treatment of neurological disorders.
Another potential future direction is the development of new synthetic methods for Bicyclo[5.3.1]undecan-11-one, which could lead to the synthesis of new analogs with different properties and potential applications. Finally, further studies are needed to fully understand the potential advantages and limitations of Bicyclo[5.3.1]undecan-11-one for lab experiments, as well as its potential applications in other fields, such as agriculture and environmental science.
In conclusion, Bicyclo[5.3.1]undecan-11-one is a unique bicyclic ketone that has shown promise in a variety of scientific research applications. Its potential applications in materials science, organic synthesis, and the treatment of neurological disorders make it an attractive target for further study. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential advantages and limitations.
合成法
Bicyclo[5.3.1]undecan-11-one can be synthesized through a variety of methods, including the Diels-Alder reaction, Michael addition, and radical cyclization. One of the most common methods for synthesizing Bicyclo[5.3.1]undecan-11-one is through a Diels-Alder reaction between cyclopentadiene and maleic anhydride. The reaction produces a mixture of isomers, which can be separated and purified through column chromatography.
特性
CAS番号 |
13348-11-3 |
|---|---|
製品名 |
Bicyclo[5.3.1]undecan-11-one |
分子式 |
C11H18O |
分子量 |
166.26 g/mol |
IUPAC名 |
bicyclo[5.3.1]undecan-11-one |
InChI |
InChI=1S/C11H18O/c12-11-9-5-2-1-3-6-10(11)8-4-7-9/h9-10H,1-8H2 |
InChIキー |
PKMRHGRTEMJLJV-UHFFFAOYSA-N |
SMILES |
C1CCC2CCCC(C2=O)CC1 |
正規SMILES |
C1CCC2CCCC(C2=O)CC1 |
同義語 |
Bicyclo[5.3.1]undecan-11-one |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



